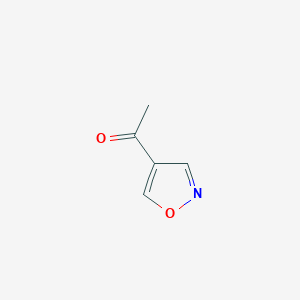

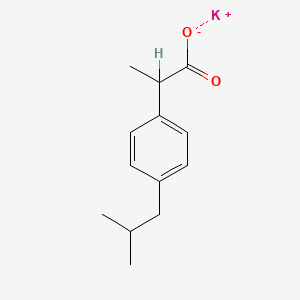

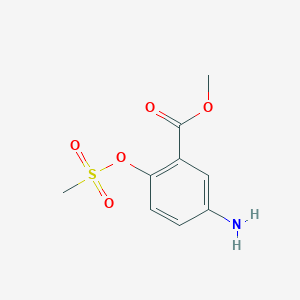

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one

説明

This compound is related to Diclofenac . It has been found to inhibit DMH-induced colon carcinogenesis in vivo, decreasing levels of COX-2, VEGF, and MCP-1 . It also decreases the epithelial-to-mesenchymal transition (EMT), suppressing squamous cell carcinoma tumor growth .

Synthesis Analysis

The synthesis process of 1-(2,6-dichlorophenyl)-2-indolone involves taking diclofenac as a raw material, adding an organic mixed solvent to dissolve the diclofenac completely, adding thionyl chloride at room temperature, and carrying out a reaction at proper temperature for a proper time . This results in a mixture containing a 1-(2,6-dichlorophenyl)-2-indolone crude product . The mixture is then filtered to obtain a solid, which is washed with water, and dried to obtain the 1-(2,6-dichlorophenyl)-2-indolone product . The synthesis process has the advantages that thionyl chloride is taken as a reaction reagent, and the product yield reaches up to 90 to 95 percent .Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .Chemical Reactions Analysis

GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions . The efficiency of aza-ylide formation from 2,6-dichlorophenyl azide was greatly affected by the substituents on the phenyl groups of the triarylphosphines .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H9Cl2NO and its molecular weight is 278.13 . It is a solid substance .Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin or if inhaled .

特性

IUPAC Name |

1-(2,6-dichlorophenyl)-5-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(17)19/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPECVEMYMBMRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600240 | |

| Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one | |

CAS RN |

30267-40-4 | |

| Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)

![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)